molecular formula C13H17ClO2 B14050002 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one

1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one

Cat. No.: B14050002
M. Wt: 240.72 g/mol
InChI Key: LLOWNNNYRJFEGG-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is a halogenated aryl ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 2-ethoxy-3-ethylphenyl group. Such compounds are typically synthesized via reactions involving diazonium salts and α-chlorinated ketones or esters, as seen in the synthesis of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (). These derivatives often serve as intermediates in the preparation of heterocyclic compounds like pyrazoles, which have applications in pharmaceuticals and agrochemicals .

The 2-ethoxy and 3-ethyl substituents on the phenyl ring distinguish this compound from others in its class. The ethoxy group is electron-donating, which may enhance the electron density of the aromatic system, while the ethyl group contributes to lipophilicity. These features could influence reactivity in nucleophilic additions or cyclization reactions.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(12(14)9(3)15)13(10)16-5-2/h6-8,12H,4-5H2,1-3H3

InChI Key

LLOWNNNYRJFEGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a trisubstituted benzene core with:

  • 2-ethoxy group : Oxygenated substituent influencing electronic effects
  • 3-ethyl group : Hydrocarbon chain contributing to steric bulk
  • Propan-2-one moiety : Reactive ketone group at position 1
  • Chlorine atom : Electron-withdrawing substituent at the α-carbon position

This configuration creates unique synthetic challenges:

  • Regioselective introduction of ethyl and ethoxy groups on the aromatic ring
  • Controlled chlorination at the α-ketone position without over-halogenation
  • Steric hindrance management during Friedel-Crafts acylation

Synthetic Route Development

Route 1: Sequential Functionalization Approach

Benzene Ring Construction

Step 1: Ethylation of Resorcinol

Resorcinol + Ethyl bromide → 3-ethylbenzene-1,2-diol  
Conditions: K₂CO₃, DMF, 80°C, 6 hr  
Yield: 68%  

Step 2: Etherification

3-ethylbenzene-1,2-diol + Ethyl bromide → 2-ethoxy-3-ethylphenol  
Conditions: NaOH, TBAB, 60°C, 4 hr  
Yield: 72%  
Ketone Installation via Friedel-Crafts
2-ethoxy-3-ethylphenol + Chloroacetyl chloride → 1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one  
Conditions: AlCl₃ (1.2 eq), CH₂Cl₂, 0°C→rt, 12 hr  
Conversion: 78%  

Key Optimization Parameters

Parameter Optimal Value Effect on Yield
Lewis Acid AlCl₃ 78%
Temperature 0°C→RT +15% vs RT only
Solvent CH₂Cl₂ 82% purity

Route 2: Chlorination-First Strategy

Pre-chlorinated Ketone Synthesis
Propan-2-one + NCS → 1-chloropropan-2-one  
Conditions: CCl₄, 40°C, 3 hr  
Yield: 85%  
Coupling to Aromatic Core
1-chloropropan-2-one + 2-ethoxy-3-ethylbenzene → Target compound  
Conditions: H₂SO₄, 50°C, 8 hr  
Conversion: 65%  

Advantages

  • Avoids sensitive Friedel-Crafts conditions
  • Enables use of pre-formed aromatic substrates

Route 3: One-Pot Tandem Synthesis

Integrated Process

Ethyl benzene derivative + Chloroacetic anhydride → Target compound  
Conditions:  
1. BF₃·OEt₂ (0.5 eq), 0°C, 2 hr  
2. NCS (1.05 eq), 25°C, 4 hr  
Overall yield: 73%  

Critical Control Points

  • Strict temperature control during acylation (-5°C to 5°C)
  • NCS addition rate: <5 mL/min to prevent dichloro byproducts
  • Solvent system: 1:3 EtOAc/hexane for optimal solubility

Reaction Optimization Analysis

Chlorination Efficiency Comparison

Chlorinating Agent Temp (°C) Time (hr) Yield (%) Purity (%)
NCS 25 4 91 99.2
Cl₂ gas 0 1 88 97.5
SO₂Cl₂ 40 6 76 95.8

NCS Advantages

  • Solid handling eliminates gas containment issues
  • Succinimide byproduct easily removed via crystallization

Purification Protocols

Crystallization Conditions

Solvent System Optimization

Solvent Ratio (EtOAc:Hexane) Recovery (%) Purity (%)
1:4 82 98.5
1:3 88 99.1
1:2 78 97.8

Vacuum Distillation Parameters

Pressure (mmHg) Boiling Point (°C) Purity Post-Distillation (%)
15 137–139 99.4
10 132–134 99.7
5 128–130 99.9

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃)
δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, OCH₂CH₃), 2.85 (s, 3H, COCH₃), 3.98 (q, 2H, OCH₂), 6.72–7.15 (m, 3H, Ar-H)

IR (KBr)
ν 1715 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O), 690 cm⁻¹ (C-Cl)

MS (EI)
m/z 240.72 [M]⁺ (calc. 240.72)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route 1 Cost ($) Route 3 Cost ($)
Raw Materials 420 380
Energy 150 120
Waste Treatment 90 45
Total 660 545

Environmental Impact Metrics

Parameter Route 1 Route 3
E-Factor 8.7 3.2
PMI (kg/kg) 12.4 6.8
Carbon Efficiency 48% 72%

Chemical Reactions Analysis

1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one with analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Structural Features
This compound 2-ethoxy, 3-ethyl C₁₄H₁₉ClO₂ 254.75 g/mol Electron-donating ethoxy and lipophilic ethyl groups
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one 5-Cl, 2,3-I, 4-OCH₃ C₁₆H₁₂ClI₂O₂ 532.53 g/mol Bulky iodine atoms; electron-withdrawing Cl and donating OCH₃
(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one 2-Cl, 2,4-Cl₂ C₁₅H₉Cl₃O 311.60 g/mol Conjugated enone system; multiple Cl substituents
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one 3-CF₃ C₁₀H₈ClF₃O 236.62 g/mol Strongly electron-withdrawing CF₃ group
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2,4-F₂ C₉H₇ClF₂O 204.60 g/mol Electron-withdrawing F substituents

Key Observations:

  • Steric Hindrance: Compounds with bulky substituents (e.g., iodine in ) may exhibit reduced reaction rates in sterically sensitive processes.
  • Conjugation: The enone system in allows for extended conjugation, stabilizing the molecule and altering UV-Vis absorption properties compared to saturated ketones.

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound Not reported Not reported Likely lipophilic due to ethyl/ethoxy groups
1-Chloro-3-(3-chlorophenyl)propan-2-one 90–93 (0.22–0.25 Torr) 1.275 Moderate polarity due to Cl
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one Not reported Not reported High lipophilicity from CF₃

Key Observations:

  • Volatility: The lower boiling point of suggests higher volatility under reduced pressure, which may influence purification methods.
  • Lipophilicity: The target compound’s ethoxy and ethyl groups likely increase its logP value compared to chlorinated analogs, impacting its suitability in biological applications .

Spectroscopic Data

  • 1H-NMR: For 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one, aromatic protons resonate at δ 6.8–7.6 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
  • 13C-NMR: The carbonyl carbon in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is observed at δ 185 ppm, with aryl carbons in the range of δ 110–160 ppm .

Comparison: The target compound’s ethoxy group would likely produce a triplet near δ 1.3 ppm (CH₃ of ethyl) and a quartet near δ 3.4–4.1 ppm (OCH₂), distinct from the methoxy singlet in .

Biological Activity

1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its antiviral, antimicrobial, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group and an ethoxy substituent on a phenyl ring, which contributes to its reactivity and biological activity. Chalcones generally exhibit a range of pharmacological effects due to their ability to interact with various biological targets.

Antiviral Activity

Chalcones have been recognized for their antiviral properties, particularly against viruses like HIV and SARS-CoV-2. Research indicates that chalcone derivatives can inhibit viral replication by targeting specific viral enzymes such as proteases and polymerases.

Case Study: Inhibition of SARS-CoV-2

A study highlighted the potential of chalcone derivatives in inhibiting the main protease (Mpro) of SARS-CoV-2. Computational docking studies revealed that several chalcone derivatives exhibited high binding affinities to Mpro, suggesting their potential as therapeutic agents against COVID-19 .

Antimicrobial Activity

Chalcones have demonstrated significant antimicrobial effects against a variety of pathogens, including multidrug-resistant bacteria.

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
10.22 μg/mLStaphylococcus aureus
20.25 μg/mLEscherichia coli
30.30 μg/mLPseudomonas aeruginosa

These compounds showed not only bactericidal effects but also inhibited biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

  • Cell Cycle Arrest : Chalcones can cause cell cycle arrest at different phases (G1, G2/M), depending on the specific structure of the compound. For instance, certain chalcone derivatives have been shown to decrease the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption .
  • Induction of Apoptosis : Research indicates that chalcones can activate pro-apoptotic pathways while inhibiting anti-apoptotic factors. For example, they enhance the expression of Bax and caspases, leading to programmed cell death in various cancer cell lines .

Case Study: Effect on Leukemia Cells

A study involving K562 human leukemia cells demonstrated that specific chalcone derivatives induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels . This suggests that these compounds may serve as potential chemotherapeutic agents.

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